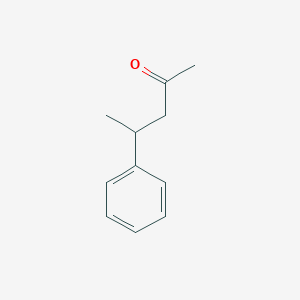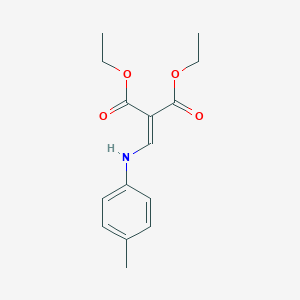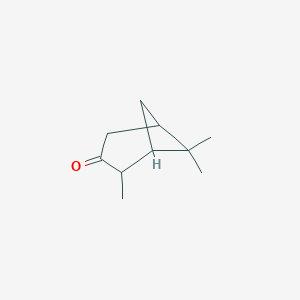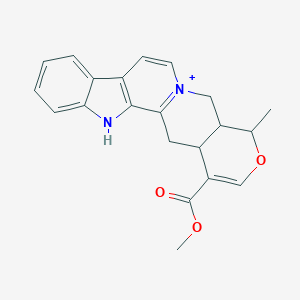
蛇纹石
描述
Serpentine is a group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg₃Si₂O₅(OH)₄ . This mineral group includes three main polymorphs: chrysotile, antigorite, and lizardite. Serpentine minerals are commonly found in metamorphic rocks and are known for their greenish color and greasy or waxy luster. They are significant in geology due to their role in the formation of serpentinites and their presence in various geological settings .
科学研究应用
建筑和陶瓷
蛇纹石矿物因其耐用性以及耐热和耐化学性,被应用于建筑和陶瓷领域。它们被加入到材料中以提高强度和耐火性。 例如,蛇纹石矿物抗滑石被用于高性能混凝土和陶瓷中,增强了它们的结构完整性 .
农业
在农业中,蛇纹石因其镁含量而受到重视,镁是植物生长必不可少的营养元素。它通常用作土壤改良剂,改善土壤结构、养分有效性和植物健康。 此外,蛇纹石岩粉可用于对贫瘠土壤进行再矿化 .
二氧化硅来源
蛇纹石是二氧化硅的来源,二氧化硅在各种工业应用中至关重要,包括玻璃制造、硅生产以及陶瓷行业的原料。 其高二氧化硅含量使其成为这些工艺中的宝贵成分 .
钢铁生产
该矿物在钢铁生产中用作助熔剂,以去除熔融金属中的杂质。它有助于形成炉渣,炉渣可以被去除以净化钢。 这种应用利用了蛇纹石的高熔点和化学成分 .
聚合物添加剂/填料
蛇纹石用作聚合物的添加剂或填料,以增强其性能。 它可以改善聚合物复合材料的热稳定性、机械强度和阻燃性,使其适用于各种应用 .
复合材料生产
在复合材料生产中,蛇纹石被添加以改善材料的性能。它可以提高复合材料的强度,减轻重量,并增强其耐热性和耐腐蚀性。 这种应用在航空航天和汽车行业尤为重要 .
污染物吸附
蛇纹石矿物对阳离子和有机污染物具有很高的吸附能力,使其在环境修复中发挥作用。 它们可用于从水和土壤中去除重金属和其他污染物,帮助清理污染场地 .
CO2捕获和催化
蛇纹石通过矿物碳化捕获CO2的能力使其成为碳封存技术的候选材料。它可以通过将CO2转化为稳定的碳酸盐矿物来帮助减缓气候变化。 此外,蛇纹石因其在各种化学反应中的催化性能而被探索 .
作用机制
Target of Action
Serpentine, an alkaloid component found in the root of Catharanthus roseus (L.) G. Don, has been identified to target insulin receptors (IR) . Insulin receptors play a crucial role in the regulation of blood glucose levels, making them a potential target for the treatment of diabetes .
Mode of Action
Serpentine interacts with its targets by binding to the extracellular domain of insulin receptors . This interaction enhances the ability of insulin to activate the insulin signaling pathway, thereby improving the regulation of blood glucose . Serpentine can enhance the ability of both low-dose and normal-dose insulin to activate the insulin signaling pathway . Additionally, serpentine independently activates AMPK phosphorylation, stimulating glucose uptake by cells .
Biochemical Pathways
The primary biochemical pathway affected by serpentine is the insulin signaling pathway . By enhancing the activation of this pathway, serpentine improves the regulation of blood glucose. This is achieved through the increased uptake of glucose by cells, a process that is stimulated by the activation of AMPK phosphorylation .
Pharmacokinetics
It is known that the physicochemical properties of a drug can strongly influence its adme properties
Result of Action
The molecular and cellular effects of serpentine’s action primarily involve the enhancement of insulin regulation of blood glucose . By binding to insulin receptors and enhancing the activation of the insulin signaling pathway, serpentine improves glucose uptake by cells . This results in better regulation of blood glucose levels, which is crucial in the management of diabetes .
Action Environment
The action, efficacy, and stability of serpentine can be influenced by various environmental factors. For instance, serpentine soils, which are naturally rich in heavy metals, can exert a strong selection pressure that shapes specific metal-tolerant ecotypes . Furthermore, the presence of plants on serpentine soils can influence element distribution through nutrient uptake and inputs of elements back to the soil with litter, a process known as biocycling
准备方法
Synthetic Routes and Reaction Conditions: Serpentine minerals can form through the process of serpentinization, which involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. This process typically occurs at low temperatures (0 to 600°C) and involves the following reactions:
- Forsterite (Mg₂SiO₄) reacts with water and silicon dioxide to form serpentine and brucite (Mg(OH)₂):
3Mg2SiO4+SiO2+4H2O→2Mg3Si2O5(OH)4
2Mg2SiO4+3H2O→Mg3Si2O5(OH)4+Mg(OH)2
属性
CAS 编号 |
18786-24-8 |
|---|---|
分子式 |
C25H26N2O9 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI 键 |
DSBKFQYHOCFEJB-UHFFFAOYSA-N |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |
手性 SMILES |
C[C@H]1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
规范 SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
外观 |
Yellow powder |
| 18786-24-8 55322-91-3 |
|
纯度 |
99.0% |
同义词 |
3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is serpentine and where is it found?
A1: Serpentine is not a single compound, but rather a group of hydrated magnesium silicate minerals. These minerals are commonly found in ophiolites, which are sections of oceanic crust and upper mantle that have been thrust onto continental crust. [] Serpentine is also found in a variety of other geological settings, including metamorphic rocks and ultramafic intrusions. []
Q2: What are some of the different types of serpentine minerals?
A2: Common serpentine minerals include lizardite, chrysotile, and antigorite. [] Identifying the specific type of serpentine present can be challenging, especially when multiple polymorphs are intergrown. [] These minerals differ in their crystal structure and chemical composition, which influences their properties and applications.
Q3: How does the crystal structure of serpentine minerals impact their properties?
A3: Serpentine minerals exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. For example, lizardite typically forms platy crystals, while chrysotile forms fibrous crystals, and antigorite forms corrugated layers. [, ] These structural differences affect properties such as reactivity, stability, and mechanical strength.
Q4: How does serpentinization occur and what factors influence this process?
A4: Serpentinization is a geological process where ultramafic rocks, rich in minerals like olivine and pyroxene, react with water. [, ] This reaction leads to the formation of serpentine minerals and releases heat. The process is influenced by factors such as temperature, pressure, fluid composition, and the presence of catalysts. [, ]
Q5: What is the significance of studying the geochemical signatures of serpentine minerals?
A5: Serpentine minerals can incorporate trace elements present in the fluids from which they form. For example, analysis of serpentine veins in the Mariana forearc revealed changing concentrations of boron and lithium, indicating variations in fluid composition during serpentinization. [] These geochemical signatures provide insights into the origin and evolution of serpentinizing fluids, which can be linked to broader geological processes like subduction.
Q6: How does serpentine influence the mechanical properties of rocks?
A6: The formation of serpentine within ultramafic rocks can weaken their mechanical strength. This is because serpentine minerals are softer and less dense than the original minerals they replace. [] This weakening can influence geological processes such as faulting and landslides.
Q7: Can serpentine minerals be used in carbon capture and storage?
A7: Yes, serpentine minerals hold potential for carbon capture and storage through a process called mineral carbonation. [] This involves reacting serpentine with CO2, leading to the formation of stable carbonate minerals, effectively locking the carbon dioxide.
Q8: What factors influence the suitability of serpentine minerals for carbon capture?
A8: The efficiency of mineral carbonation depends on the reactivity of the serpentine. [] Studies have shown that poorly crystalline and highly disordered serpentine phases with low aluminum content are more reactive and thus better candidates for carbon capture. []
Q9: What are some of the adaptations that allow plants to thrive in serpentine soils?
A10: Serpentine-tolerant plants often exhibit adaptations such as reduced leaf size, enhanced root systems, and altered nutrient uptake mechanisms. [, ] For example, a study on Festuca rubra found that the serpentine clone exhibited higher root surface phosphatase activity in solutions mimicking serpentine soil compared to the non-serpentine clone. [] These adaptations allow them to access nutrients and tolerate the stresses associated with serpentine soils.
Q10: How does serpentine influence seed dispersal strategies in plants?
A11: The patchy distribution and low fertility of serpentine soils can influence seed dispersal strategies. [] Contrary to the expectation that patchy habitats favor directed dispersal by animals, serpentine communities showed a higher proportion of wind-dispersed species. [] This suggests that the challenging soil conditions might select for dispersal mechanisms less reliant on animal vectors, possibly due to the lower productivity of these ecosystems.
Q11: How does the presence of serpentine impact the stability of building materials?
A13: The decay of serpentine used in building materials can be problematic, particularly in the presence of sulfates. [] One study found that gypsum used as a binder in a renovated altar led to sulfate crystallization on the surface of serpentine slabs, causing decay. [] This highlights the importance of material compatibility when using serpentine in construction.
Q12: Are there any potential industrial applications for serpentine?
A14: Yes, research has explored the potential of serpentine ultrafine powders as lubricating oil additives. [] Surface-coated serpentine ultrafine powders were found to reduce friction and wear in steel, potentially offering a more environmentally friendly alternative to traditional additives. []
Q13: Can serpentine be used to remove fluoride from drinking water?
A15: Research suggests that activated serpentine can be used as an effective and economical defluoridator for drinking water. [] This is particularly relevant in areas where high fluoride levels in groundwater pose health risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


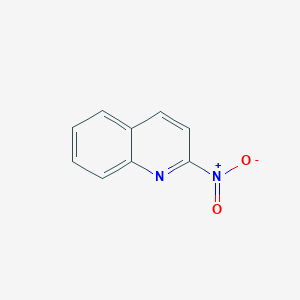
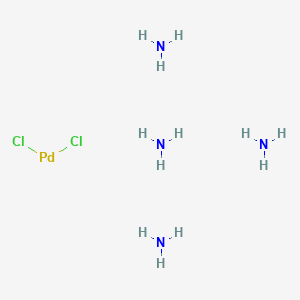
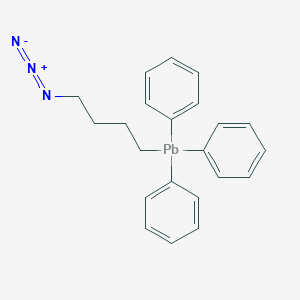
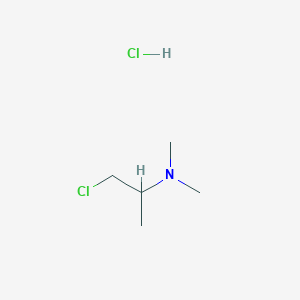
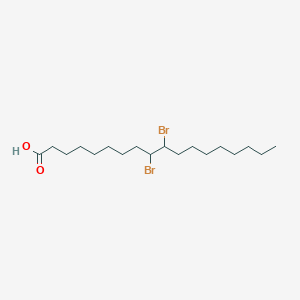
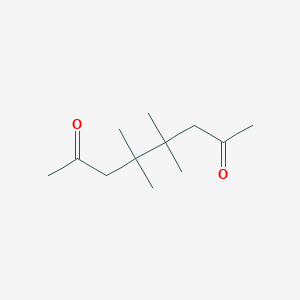
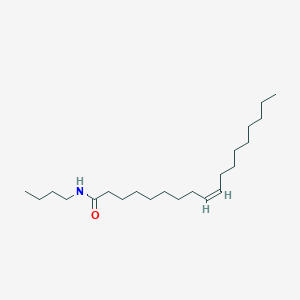
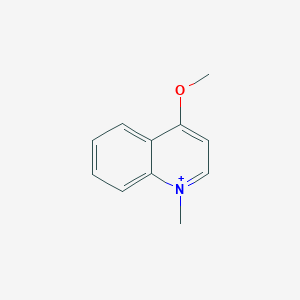
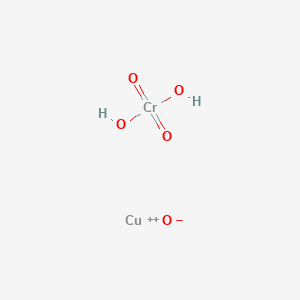
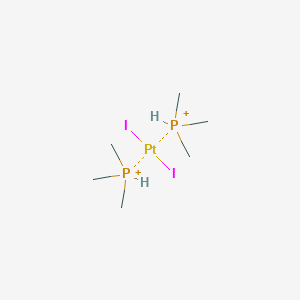
acetic acid](/img/structure/B99544.png)
